Cas no 2228716-58-1 (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol)

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol
- 2228716-58-1
- [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol
- EN300-1957834
-
- インチ: 1S/C6H7F3N2S/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2,12H,3H2,1H3
- InChIKey: OIKCHFHMDCYFSM-UHFFFAOYSA-N
- ほほえんだ: SCC1=CC(C(F)(F)F)=NN1C
計算された属性
- せいみつぶんしりょう: 196.02820389g/mol
- どういたいしつりょう: 196.02820389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 18.8Ų
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1957834-1.0g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1957834-1g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 1g |
$1299.0 | 2023-09-17 | ||
Enamine | EN300-1957834-0.25g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 0.25g |
$1196.0 | 2023-09-17 | ||
Enamine | EN300-1957834-2.5g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 2.5g |
$2548.0 | 2023-09-17 | ||
Enamine | EN300-1957834-10.0g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1957834-10g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 10g |
$5590.0 | 2023-09-17 | ||
Enamine | EN300-1957834-0.1g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 0.1g |
$1144.0 | 2023-09-17 | ||
Enamine | EN300-1957834-5.0g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1957834-0.05g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 0.05g |
$1091.0 | 2023-09-17 | ||
Enamine | EN300-1957834-0.5g |
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanethiol |
2228716-58-1 | 0.5g |
$1247.0 | 2023-09-17 |
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiolに関する追加情報
Introduction to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol (CAS No: 2228716-58-1)
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2228716-58-1, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their biological activity and versatility in drug design. The presence of both methyl and trifluoromethyl substituents, along with the thiol functional group, contributes to its distinct chemical reactivity and potential applications in synthetic chemistry and drug development.
The trifluoromethyl group is particularly noteworthy in this context, as it is a common moiety in many bioactive molecules due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In recent years, the incorporation of trifluoromethyl groups into drug candidates has been extensively studied for its impact on pharmacokinetic profiles. For instance, studies have shown that trifluoromethyl-substituted compounds often exhibit enhanced binding to biological targets, leading to improved therapeutic efficacy. This characteristic makes 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol a promising candidate for further exploration in medicinal chemistry.
The thiol functionality in the molecule also plays a crucial role in its chemical behavior. Thiols are known for their reactivity, particularly in nucleophilic substitution reactions, which can be exploited in synthetic pathways. Additionally, thiol groups can participate in disulfide bond formation, a key feature in protein stabilization and enzyme mechanisms. These properties make 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol a valuable building block for the synthesis of more complex molecules with tailored biological activities.
In the realm of academic research, this compound has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. The pyrazole core is particularly interesting because it is a privileged scaffold in drug discovery, appearing in numerous approved drugs due to its ability to interact with biological targets in multiple ways. For example, pyrazole derivatives have been reported to exhibit anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol may confer unique interactions with biological receptors or enzymes, making it a subject of interest for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have also contributed to the understanding of this compound's potential applications. Molecular modeling techniques can predict how 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and optimizing lead compounds for drug development. Furthermore, the use of high-throughput screening (HTS) methods has enabled researchers to rapidly assess the biological activity of large libraries of compounds like this one, streamlining the process of identifying promising candidates.
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol presents an interesting challenge due to the need for precise functionalization at multiple positions on the pyrazole ring. Modern synthetic methodologies have made significant strides in this area, allowing for more efficient and scalable production of complex heterocyclic compounds. Techniques such as cross-coupling reactions, metal-catalyzed transformations, and organometallic chemistry have all been employed to construct the desired framework. These advances not only facilitate the preparation of this compound but also provide insights into general strategies for synthesizing other pyrazole derivatives.
In conclusion, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol (CAS No: 2228716-58-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—particularly the trifluoromethyl and thiol groups—make it a versatile building block for drug discovery efforts. As our understanding of molecular interactions continues to evolve through interdisciplinary approaches combining experimental chemistry with computational modeling, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanethiol is likely to play an important role in the development of novel therapeutic agents.
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